molecular formula C5H2F2N2O2 B1313891 2,4-Difluoro-5-nitropyridine CAS No. 60186-15-4

2,4-Difluoro-5-nitropyridine

Cat. No. B1313891
CAS RN: 60186-15-4
M. Wt: 160.08 g/mol
InChI Key: OLPMWQXRTRVQRS-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitropyridine is a chemical compound with the molecular formula C5H2F2N2O2 and a molecular weight of 160.08 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-nitropyridine can be elucidated using techniques such as single-crystal X-ray diffraction analysis . The compound belongs to the class of organic compounds known as aryl-phenylketones .


Physical And Chemical Properties Analysis

2,4-Difluoro-5-nitropyridine has a melting point of 42°C and a predicted boiling point of 246.0±35.0°C. Its predicted density is 1.555±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Scientific Field : Organic Chemistry .
    • Application Summary : Fluoropyridines are synthesized for their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results or Outcomes : The synthesis of fluoropyridines has led to the development of new agricultural products having improved physical, biological, and environmental properties .
  • Two-Step Continuous Flow Synthesis of 4-Nitropyridine

    • Scientific Field : Chemical Engineering .
    • Application Summary : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
    • Methods of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .
    • Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield was achieved .
  • Synthesis of Herbicides and Insecticides

    • Scientific Field : Agricultural Chemistry .
    • Application Summary : Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
    • Methods of Application : The specific methods of synthesis are not detailed, but it involves the use of fluoropyridines as starting materials .
    • Results or Outcomes : The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .
  • Synthesis of F18 Substituted Pyridines

    • Scientific Field : Radiobiology .
    • Application Summary : F18 substituted pyridines are synthesized for local radiotherapy of cancer and other biologically active compounds .
    • Methods of Application : The specific methods of synthesis are not detailed, but it involves the use of fluoropyridines .
    • Results or Outcomes : The synthesis of these compounds has led to the development of potential imaging agents for various biological applications .
  • Reaction with N2O5

    • Scientific Field : Organic Chemistry .
    • Application Summary : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
    • Methods of Application : When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results or Outcomes : With substituted pyridines, the method gives good yields .
  • Umemoto Reaction

    • Scientific Field : Organic Chemistry .
    • Application Summary : The Umemoto reaction is a method for the synthesis of fluoropyridines .
    • Methods of Application : The specific methods of synthesis are not detailed, but it involves the use of fluoropyridines .
    • Results or Outcomes : The Umemoto reaction has been used to synthesize a variety of fluoropyridines .
  • Balts-Schiemann Reaction

    • Scientific Field : Organic Chemistry .
    • Application Summary : The Balts-Schiemann reaction is another method for the synthesis of fluoropyridines .
    • Methods of Application : The specific methods of synthesis are not detailed, but it involves the use of fluoropyridines .
    • Results or Outcomes : The Balts-Schiemann reaction has been used to synthesize a variety of fluoropyridines .
  • Substitution Reaction

    • Scientific Field : Organic Chemistry .
    • Application Summary : Fluoropyridines can undergo substitution reactions .
    • Methods of Application : The specific methods of synthesis are not detailed, but it involves the use of fluoropyridines .
    • Results or Outcomes : Substitution reactions have been used to synthesize a variety of fluoropyridines .

Safety And Hazards

2,4-Difluoro-5-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from food, drink, and animal feeding stuffs .

Future Directions

Fluoropyridines, including 2,4-Difluoro-5-nitropyridine, have potential applications in various fields due to their unique properties. They are often used in the development of new pharmaceuticals and agrochemicals. The interest in the development of fluorinated chemicals has been steadily increasing, and advancements in fluorination technology and the accumulation of knowledge in fluorine chemistry have accelerated developments in this field .

properties

IUPAC Name

2,4-difluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPMWQXRTRVQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483646
Record name 2,4-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitropyridine

CAS RN

60186-15-4
Record name 2,4-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Luo, L Chen, S Jacutin-Porte, CR Burton… - Selective and Brain … - papers.ssrn.com
In our continuing efforts to explore SAR around the previously reported isonicotinamide chemotype as a novel class of potent GSK3 inhibitors, some analogs were found to retain the …
Number of citations: 0 papers.ssrn.com

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